N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide
Description
N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is an organic compound with a complex structure that includes a methoxyphenyl group and a methylsulfonylamino group attached to a benzamide core
Properties
IUPAC Name |
4-(methanesulfonamido)-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-6-4-3-5-13(14)16-15(18)11-7-9-12(10-8-11)17-22(2,19)20/h3-10,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWLTDIDIBFJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzamide with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the intermediate product with methylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as sodium methoxide can be used under basic conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-methoxyphenyl)benzamide: Lacks the methylsulfonyl group.
4-[(methylsulfonyl)amino]benzamide: Lacks the methoxyphenyl group.
N-(2-hydroxyphenyl)-4-[(methylsulfonyl)amino]benzamide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness: N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is unique due to the presence of both the methoxyphenyl and methylsulfonylamino groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
